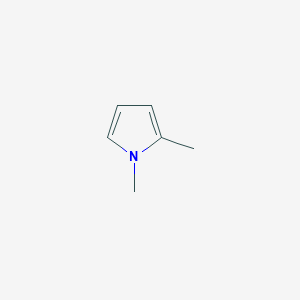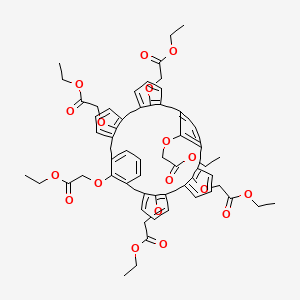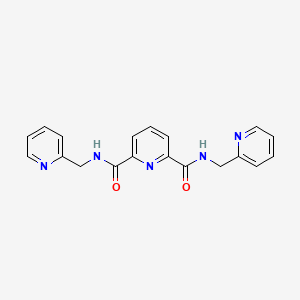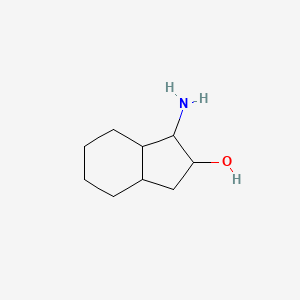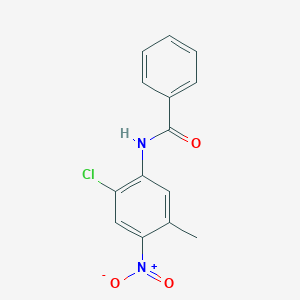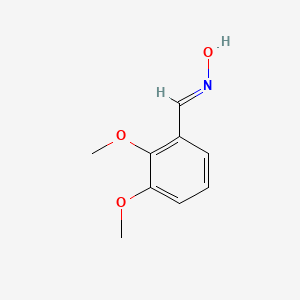
2,3-Dimethoxybenzaldoxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethoxybenzaldoxime is an organic compound with the molecular formula C9H11NO3. It is a derivative of benzaldoxime, where two methoxy groups are attached to the benzene ring at the 2nd and 3rd positions. This compound is known for its applications in organic synthesis and research due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: 2,3-Dimethoxybenzaldoxime can be synthesized from 2,3-dimethoxybenzaldehyde through an oximation reaction. The process involves the reaction of 2,3-dimethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The key factors in industrial production include optimizing reaction conditions to maximize yield and purity, as well as ensuring cost-effectiveness and scalability.
化学反应分析
Types of Reactions: 2,3-Dimethoxybenzaldoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it into amines or other reduced derivatives.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzaldoxime derivatives.
科学研究应用
2,3-Dimethoxybenzaldoxime has several applications in scientific research:
Chemistry: It is used as a protecting group in organic synthesis to control reaction pathways and prevent unwanted side reactions.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals with antimicrobial and antioxidant properties.
Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of 2,3-dimethoxybenzaldoxime involves its ability to interact with various molecular targets through its functional groups. The methoxy and oxime groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
- 2,4-Dimethoxybenzaldoxime
- 3,4-Dimethoxybenzaldoxime
- 2,3-Dimethoxybenzamide
Comparison: 2,3-Dimethoxybenzaldoxime is unique due to the specific positioning of the methoxy groups, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
5470-95-1 |
|---|---|
分子式 |
C9H11NO3 |
分子量 |
181.19 g/mol |
IUPAC 名称 |
(NZ)-N-[(2,3-dimethoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H11NO3/c1-12-8-5-3-4-7(6-10-11)9(8)13-2/h3-6,11H,1-2H3/b10-6- |
InChI 键 |
GKAIQNACVNFHCU-POHAHGRESA-N |
SMILES |
COC1=CC=CC(=C1OC)C=NO |
手性 SMILES |
COC1=CC=CC(=C1OC)/C=N\O |
规范 SMILES |
COC1=CC=CC(=C1OC)C=NO |
Key on ui other cas no. |
5470-95-1 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


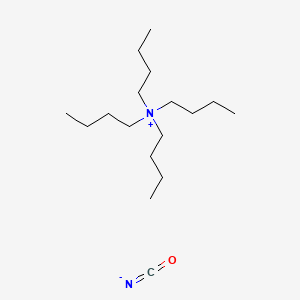


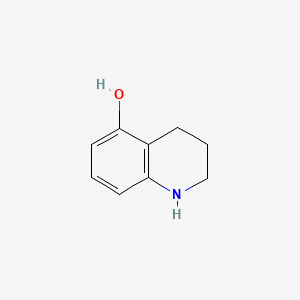
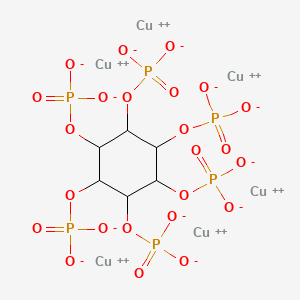
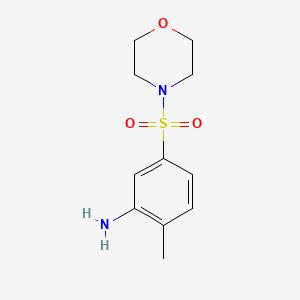
![2-[Methyl(prop-2-enyl)amino]ethanol](/img/structure/B1599160.png)
